molecular formula C12H15Br B15199662 5-Bromo-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene

5-Bromo-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B15199662
M. Wt: 239.15 g/mol
InChI Key: WUAMCPKNAWRMHV-UHFFFAOYSA-N
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Description

5-Bromo-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of brominated hydrocarbons. It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 2nd position on the tetrahydronaphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the bromination of 2,2-dimethyl-1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical selectively attacks the 5th position of the tetrahydronaphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (for hydroxylation), ammonia (for amination), and thiols (for thiolation) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Formation of 5-hydroxy-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene, 5-amino-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene, etc.

    Oxidation: Formation of 5-bromo-2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one or this compound-1-carboxylic acid.

    Reduction: Formation of 2,2-dimethyl-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

5-Bromo-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene
  • 5-Chloro-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene
  • 5-Fluoro-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene
  • 5-Iodo-2,2-dimethyl-1,2,3,4-tetrahydronaphthalene

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications.

Properties

Molecular Formula

C12H15Br

Molecular Weight

239.15 g/mol

IUPAC Name

8-bromo-3,3-dimethyl-2,4-dihydro-1H-naphthalene

InChI

InChI=1S/C12H15Br/c1-12(2)7-6-10-9(8-12)4-3-5-11(10)13/h3-5H,6-8H2,1-2H3

InChI Key

WUAMCPKNAWRMHV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)C=CC=C2Br)C

Origin of Product

United States

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